molecular formula C18H15NOS B2425451 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone CAS No. 400076-25-7

1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone

Cat. No. B2425451
M. Wt: 293.38
InChI Key: NLLDELQZFRTPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone” is a chemical compound1. However, detailed information about this compound is not readily available in the sources I found.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and theoretical calculations. However, I couldn’t find specific data on the molecular structure of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. I couldn’t find specific information on the physical and chemical properties of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.


Scientific Research Applications

Catalytic Behavior in Ethylene Reactivity

1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is utilized in synthesizing NNN tridentate ligands coordinated with iron(II) and cobalt(II) dichloride. These complexes exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization, with parameters such as elevated ethylene pressure enhancing activity (Sun et al., 2007).

Anticancer Properties

A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates potent antiproliferative activity. Its mechanisms include forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase (Via et al., 2008).

Plant Growth Promoting Effects

Certain quinolinyl chalcones synthesized from similar precursors show effects on plant growth. These compounds have been tested on crops like Hibiscus, Mint, and Basil, indicating potential agricultural applications (Hassan et al., 2020).

Antimicrobial Activity

Various substituted 1,2,3-triazole derivatives synthesized from similar quinolone structures exhibit significant antimicrobial activity. These compounds are effective against a range of microbes, including resistant strains (Holla et al., 2005).

Antituberculosis and Cytotoxicity Studies

3-heteroarylthioquinoline derivatives, related in structure, show in vitro activity against Mycobacterium tuberculosis. Some compounds also exhibit no toxic effects against certain cell lines, suggesting potential in tuberculosis treatment (Chitra et al., 2011).

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.


Future Directions

As for future directions, further research and studies would be needed to fully understand and characterize “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”. This could include its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult a specialist or refer to relevant scientific literature.


properties

IUPAC Name

1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLDELQZFRTPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone

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